molecular formula C17H25ClN2O2 B2800429 (2-(Piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone hydrochloride CAS No. 2309727-59-9

(2-(Piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone hydrochloride

Cat. No.: B2800429
CAS No.: 2309727-59-9
M. Wt: 324.85
InChI Key: JWPDDVNMEKTXEU-UHFFFAOYSA-N
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Description

(2-(Piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C17H25ClN2O2 and its molecular weight is 324.85. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions: The preparation of (2-(Piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone hydrochloride typically involves the formation of the methanone core, followed by the introduction of piperidine and pyrrolidine groups. Typical reactions might involve nucleophilic substitution, reduction, and cyclization reactions under controlled conditions such as specific temperatures, pH levels, and solvent systems.

  • Industrial Production Methods: On an industrial scale, production might utilize continuous flow chemistry techniques to ensure high yield and purity while minimizing by-products. Solvent systems, temperature control, and catalysts can all be optimized for large-scale synthesis.

Chemical Reactions Analysis

  • Types of Reactions: (2-(Piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone hydrochloride can undergo several types of reactions:

    • Oxidation: This compound might be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

    • Reduction: Reduction reactions could reduce any present double bonds or functional groups such as ketones to alcohols.

    • Substitution: It can undergo nucleophilic substitution reactions, especially due to the presence of halide groups.

  • Common Reagents and Conditions: Reagents commonly used could include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide for substitutions.

  • Major Products: Oxidation might produce hydroxylated or carbonylated derivatives, while reduction and substitution could lead to various modified analogs with altered biological or chemical properties.

Scientific Research Applications

  • Chemistry: In chemistry, it can be used as a building block in synthetic organic chemistry to develop novel compounds.

  • Biology: In biological research, it might be used as a probe or reagent to study biological processes involving piperidine and pyrrolidine moieties.

  • Medicine: In pharmacology and medicine, its derivatives or analogs could serve as potential therapeutic agents, particularly if they exhibit activity against certain biological targets.

  • Industry: In the industrial context, the compound could be used in the manufacture of specialty chemicals, or as an intermediate in the synthesis of more complex molecules.

5. Mechanism of Action: The mechanism of action for compounds containing piperidine and pyrrolidine often involves interaction with biological receptors or enzymes. These interactions typically modulate biological pathways and can lead to various pharmacological effects. The methanone core might also facilitate binding to specific molecular targets, influencing the compound's efficacy and potency.

Comparison with Similar Compounds

  • Similar Compounds: Similar compounds could include those with piperidine or pyrrolidine rings, such as (2-(Piperidin-4-ylmethoxy)phenyl)(morpholin-1-yl)methanone hydrochloride or (2-(Piperidin-3-ylmethoxy)phenyl)(piperazin-1-yl)methanone hydrochloride.

  • Uniqueness: (2-(Piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone hydrochloride is unique due to the specific positioning of the piperidine and pyrrolidine rings, which can affect its chemical reactivity and biological activity differently than its analogs.

Properties

IUPAC Name

[2-(piperidin-3-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2.ClH/c20-17(19-10-3-4-11-19)15-7-1-2-8-16(15)21-13-14-6-5-9-18-12-14;/h1-2,7-8,14,18H,3-6,9-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPDDVNMEKTXEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC=C2OCC3CCCNC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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